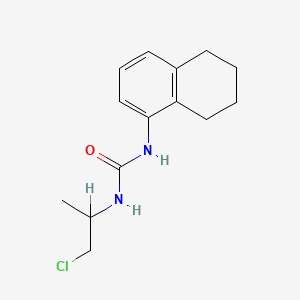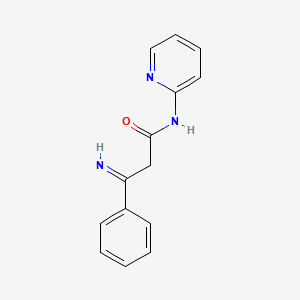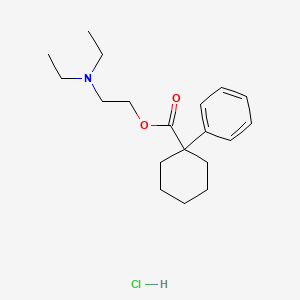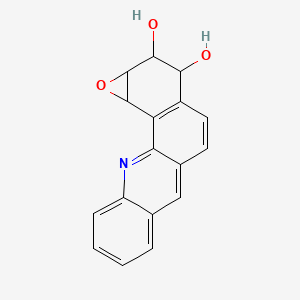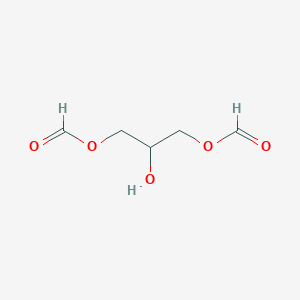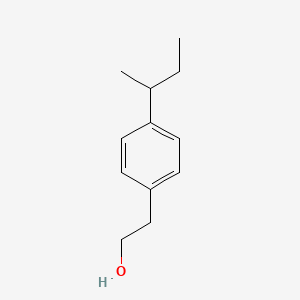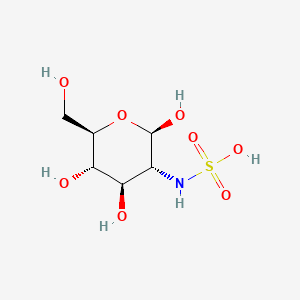
beta-D-Glucosamine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucosamine sulfate: is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group. It is a key component of glycosaminoglycans and proteoglycans, which are essential for the formation and maintenance of cartilage. This compound is widely used in the treatment of osteoarthritis and other joint-related conditions due to its potential to stimulate cartilage repair and reduce inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine sulfate can be synthesized through the hydrolysis of chitin, a linear polymer of N-acetylglucosamine, which is extracted from the exoskeletons of crustaceans such as crabs and shrimp. The hydrolysis process involves the use of strong acids like hydrochloric acid or sulfuric acid at high temperatures .
Industrial Production Methods: In industrial settings, this compound is typically produced by the acid hydrolysis of chitin. The process involves treating chitin with concentrated hydrochloric acid, followed by neutralization and purification steps to obtain the final product. Enzymatic methods using chitinolytic enzymes such as chitosanase and beta-D-glucosaminidase are also employed for more eco-friendly production .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Glucosamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like acetic anhydride or acetyl chloride.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of glucosaminic acid.
Reduction: Reduction reactions can yield derivatives such as N-acetylglucosamine.
Substitution: Substitution reactions can produce various acetylated derivatives.
Aplicaciones Científicas De Investigación
Beta-D-Glucosamine sulfate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of glycosaminoglycans and proteoglycans.
- Employed in the study of carbohydrate chemistry and glycosylation processes.
Biology:
- Investigated for its role in cellular signaling and metabolism.
- Studied for its effects on gene expression and protein synthesis.
Medicine:
- Widely used in the treatment of osteoarthritis and other joint disorders.
- Explored for its potential in wound healing, bone regeneration, and antibacterial applications .
Industry:
- Utilized in the production of dietary supplements and functional foods.
- Applied in the formulation of cosmetics and personal care products .
Mecanismo De Acción
Beta-D-Glucosamine sulfate exerts its effects primarily through its involvement in the synthesis of glycosaminoglycans and proteoglycans, which are essential components of the extracellular matrix in cartilage. It stimulates the production of these molecules, thereby promoting cartilage repair and reducing inflammation. The compound also influences various signaling pathways, including the MAPK and JNK pathways, which play a role in cellular responses to stress and inflammation .
Comparación Con Compuestos Similares
Glucosamine hydrochloride: Another form of glucosamine used in dietary supplements.
N-acetylglucosamine: A derivative of glucosamine with similar biological functions.
Chondroitin sulfate: Often used in combination with glucosamine for joint health.
Uniqueness: Beta-D-Glucosamine sulfate is unique in its sulfate form, which is believed to enhance its bioavailability and efficacy in promoting joint health compared to other forms of glucosamine. Its ability to stimulate glycosaminoglycan synthesis and modulate inflammatory pathways makes it a valuable compound in the treatment of osteoarthritis and other related conditions .
Propiedades
Número CAS |
38904-98-2 |
|---|---|
Fórmula molecular |
C6H13NO8S |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4-,5-,6-/m1/s1 |
Clave InChI |
PRDZVHCOEWJPOB-QZABAPFNSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


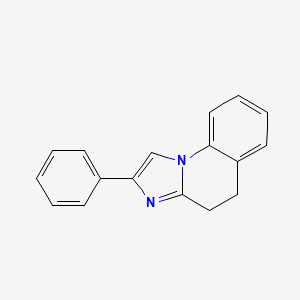
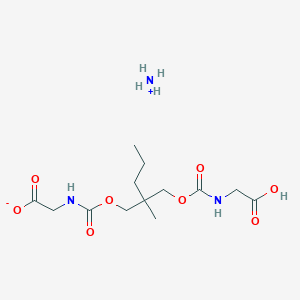
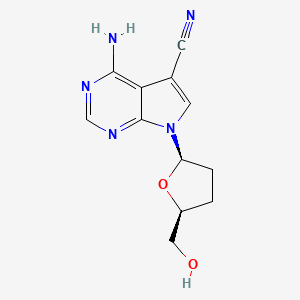
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)
